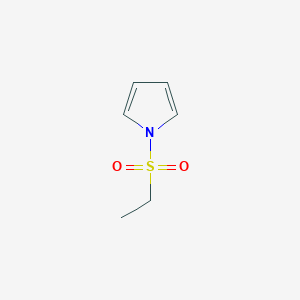

1-(Ethanesulfonyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfonylpyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S/c1-2-10(8,9)7-5-3-4-6-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXSQWRYNQTZII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1C=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Ethanesulfonyl Pyrrole and Congeners

N-Sulfonylation Protocols for Pyrrole (B145914) Derivatives

The most direct approach to synthesizing 1-(ethanesulfonyl)pyrrole involves the formation of a nitrogen-sulfur bond on a pre-existing pyrrole ring.

Direct N-Sulfonylation of Pyrrole and Substituted Pyrroles

Direct N-sulfonylation is a fundamental method for preparing N-sulfonylpyrroles. This reaction involves the treatment of pyrrole or a substituted pyrrole with an appropriate sulfonyl chloride, such as ethanesulfonyl chloride, in the presence of a base. The base deprotonates the pyrrole nitrogen, generating a pyrrolide anion that acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Commonly used bases for this transformation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and tertiary amines like triethylamine (B128534) (NEt₃). The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). In some protocols, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogensulfate may be employed to facilitate the reaction when using an inorganic base like KOH in a non-polar organic solvent. thno.org The reaction of N-Ts protected 7-azaindole (B17877) with ethanesulfonyl chloride has been reported to yield the corresponding sulfenylated product, demonstrating the reactivity of the sulfonyl chloride. rsc.org Highly regioselective N-substitution of pyrrole with sulfonyl chlorides has also been achieved in ionic liquids. organic-chemistry.org

Table 1: Representative Conditions for Direct N-Sulfonylation of Pyrroles

| Pyrrole Substrate | Sulfonylating Agent | Base/Catalyst | Solvent | General Conditions | Reference |

|---|---|---|---|---|---|

| Pyrrole | Ethanesulfonyl chloride | Potassium hydroxide / Tetrabutylammonium hydrogensulfate | Dichloromethane | Room temperature | thno.org |

| Pyrrole | Benzenesulfonyl chloride | Not specified | [Bmim][PF6] (Ionic Liquid) | Not specified | organic-chemistry.org |

| N-Ts-7-azaindole | Ethanesulfonyl chloride | TBAI (promoter/reagent) | DMF | 120 °C | rsc.orgrsc.org |

Indirect Strategies for Introducing the Ethanesulfonyl Moiety onto Pyrrole Scaffolds

Indirect methods for introducing the ethanesulfonyl group can be employed when direct sulfonylation is problematic, for instance, due to substrate sensitivity or reagent availability. One plausible indirect strategy involves a trans-sulfonylation reaction, where a different, more labile sulfonyl group is first attached to the pyrrole nitrogen and subsequently exchanged for the ethanesulfonyl group.

Another conceptual indirect approach involves the synthesis of the requisite ethanesulfonyl chloride precursor. For example, a corresponding thiol or disulfide can be oxidized to the sulfonyl chloride, which is then used in a direct N-sulfonylation reaction without isolation. The synthesis of sulfonyl chlorides from hemithioacetals via oxidation with N-chlorosuccinimide (NCS) represents a viable method for preparing the sulfonating agent. beilstein-journals.org While specific examples for the indirect synthesis of this compound itself are not prevalent in the literature, these established transformations in organic synthesis represent potential alternative pathways.

Ring-Forming Reactions for Pyrrole Scaffolds Bearing N-Sulfonyl Moieties

An alternative to functionalizing a pre-formed pyrrole ring is to construct the heterocycle with the N-sulfonyl group already incorporated from the starting materials. This is a powerful strategy that often provides access to a wide range of substituted pyrroles.

Paal-Knorr Condensation and its Variants in N-Sulfonylpyrrole Synthesis

The Paal-Knorr synthesis is a classic and highly versatile method for preparing pyrroles. wikipedia.org The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under neutral or weakly acidic conditions. organic-chemistry.org To synthesize N-sulfonylpyrroles such as this compound, a primary sulfonamide (e.g., ethanesulfonamide) is used in place of the amine.

The mechanism involves the formation of a hemiaminal followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgalfa-chemistry.com The reaction can be catalyzed by weak acids or Lewis acids. For instance, iron(III) chloride has been used as an effective catalyst for the condensation of various sulfonamides with 2,5-dimethoxytetrahydrofuran (B146720) (a 1,4-dicarbonyl surrogate) in water. organic-chemistry.org More recently, MgI₂ has been shown to catalyze the Paal-Knorr condensation efficiently for synthesizing chiral N-substituted pyrroles. sioc-journal.cn Microwave-assisted Paal-Knorr reactions have also been developed, often leading to shorter reaction times and higher yields. organic-chemistry.org

Table 2: Paal-Knorr Synthesis Variants for N-Substituted Pyrroles

| Dicarbonyl Source | Nitrogen Source | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 1,4-Diketone | Primary Amine / Ammonia | Weak acid (e.g., Acetic Acid) | Classic method; reaction rate can be slow. | wikipedia.orgorganic-chemistry.org |

| 2,5-Dimethoxytetrahydrofuran | Sulfonamides | Iron(III) chloride / Water | Practical, economical, and occurs under mild conditions. | organic-chemistry.org |

| 1,4-Diketone | Esters of Amino Acids | MgI2 | Mild conditions, good yields, and high stereoselectivity for chiral pyrroles. | sioc-journal.cn |

| 1,4-Diketone | Primary Amine | Microwave irradiation | Rapid, efficient, and often higher yields. | organic-chemistry.org |

Clauson-Kaas Reaction for the Formation of N-Sulfonylpyrroles

The Clauson-Kaas reaction is a widely used and powerful method for synthesizing N-substituted pyrroles. nih.gov The reaction involves the condensation of a primary amine or a related nitrogen nucleophile with 2,5-dimethoxytetrahydrofuran or 2,5-diethoxytetrahydrofuran, which serve as synthetic equivalents of succinaldehyde. beilstein-journals.org To prepare N-sulfonylpyrroles, a primary sulfonamide, such as ethanesulfonamide (B75362), is used as the nitrogen source.

The classical conditions involve refluxing the reactants in glacial acetic acid. beilstein-journals.orgarkat-usa.org However, due to the lower nucleophilicity of sulfonamides compared to primary amines, these reactions can be slow. arkat-usa.org To address this, various acidic promoters and catalysts have been employed, including trifluoromethanesulfonic acid (TfOH) and p-toluenesulfonic acid (p-TsOH). arkat-usa.orgsci-hub.se Modern variations have focused on greener and more efficient conditions. Reports include catalyst-free synthesis in water under microwave irradiation, which works well for sulfonamides and provides excellent yields. arkat-usa.orgresearchgate.net Other catalysts like cerium(III) chloride (CeCl₃·7H₂O) have also been successfully used, both under conventional heating and microwave conditions. nih.gov

Table 3: Comparison of Clauson-Kaas Conditions for N-Sulfonylpyrrole Synthesis

| Nitrogen Source | Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sulfonamides | Acetic Acid (classical) | Acetic Acid | Reflux | Variable, often requires long reaction times | arkat-usa.org |

| Primary Sulfonamides | Trifluoromethanesulfonic acid (TfOH) | Not specified | Not specified | High | arkat-usa.org |

| Primary Sulfonamides | p-Toluenesulfonic acid (p-TsOH) | Toluene | 100 °C, 30-60 min | Good | [7 from previous search] |

| Sulfonamides | None | Water | Microwave, 150 °C, 30 min | Excellent | arkat-usa.org |

| Aniline Derivatives | CeCl3·7H2O | Acetonitrile | Microwave or Reflux | Good to Excellent | nih.gov |

Hantzsch Pyrrole Synthesis and Related Annulation Strategies

The Hantzsch pyrrole synthesis is another fundamental method for constructing the pyrrole ring, first described by Arthur Hantzsch. wikipedia.orgresearchgate.net The classical reaction involves a three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org

To adapt this synthesis for the preparation of this compound, ethanesulfonamide would be used as the amine component. The reaction mechanism proceeds through the initial formation of an enamine from the β-ketoester and ethanesulfonamide. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration afford the fully substituted N-sulfonylpyrrole. wikipedia.org While the Hantzsch synthesis is a powerful tool for creating polysubstituted pyrroles, its application can be limited by the availability of the starting materials. researchgate.net A generalized version under mechanochemical conditions has been developed, expanding the scope of this reaction. wikipedia.org

Transition Metal-Catalyzed Cyclization and Coupling Reactions

The synthesis of the pyrrole nucleus, a fundamental heterocyclic motif, has been significantly advanced by the advent of transition metal catalysis. These methodologies offer powerful and often elegant routes to this compound and its congeners, providing access to complex molecular architectures under increasingly mild and efficient conditions. This section details several key transition metal-catalyzed strategies, including cyclization and coupling reactions, that have emerged as state-of-the-art in pyrrole synthesis.

Palladium-Catalyzed Approaches (e.g., Heck-type cyclizations, monoallylations)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to pyrrole formation is well-established. Various strategies leveraging palladium's unique reactivity have been developed, including oxidative cyclizations and sequential allylation/metathesis reactions.

One notable palladium(II)-catalyzed oxidative approach allows for the construction of polysubstituted pyrroles from N-homoallylicamines and arylboronic acids. organic-chemistry.org This process involves a cascade of C-C and C-N bond formations, initiated by an oxidative arylation of the alkene, followed by an intramolecular aza-Wacker cyclization to form the pyrrole ring. organic-chemistry.org

Another versatile route involves a sequence of palladium-catalyzed monoallylations of primary amines with allylic alcohols. organic-chemistry.org The resulting diallylated amines undergo a subsequent ruthenium-catalyzed ring-closing metathesis to afford pyrrolines. These intermediates are then selectively aromatized to the corresponding 2-substituted pyrroles using an iron(III) chloride oxidant, with water and ethene as the only byproducts. organic-chemistry.org

The aza-Heck cyclization, which involves the intramolecular coupling of an amine-derived moiety and a pendant alkene, has also emerged as a powerful tool for constructing nitrogen-containing heterocycles. rsc.orgresearchgate.netnumberanalytics.com These reactions proceed through an aza-Pd(II) intermediate that engages the alkene in a Heck-like fashion. rsc.org While originally developed using oxime esters, the scope of these transformations continues to expand. rsc.orgresearchgate.net

Table 1: Palladium-Catalyzed Oxidative Synthesis of Polysubstituted Pyrroles organic-chemistry.org

| N-Homoallylicamine | Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|---|

| N-Homoallyltosylamide | Phenylboronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | 72 |

| N-Homoallyl-4-methylbenzenesulfonamide | 4-Tolylboronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | 68 |

| N-Homoallyl-4-methoxybenzenesulfonamide | 4-Methoxyphenylboronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | 65 |

| N-Homoallyl-4-chlorobenzenesulfonamide | 4-Chlorophenylboronic acid | Pd(OAc)₂, Ag₂CO₃, K₂S₂O₈ | 75 |

Copper-Assisted Cycloisomerization and Oxidative Coupling Methods

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of N-substituted pyrroles. Key strategies include aerobic oxidative couplings and cycloisomerization reactions.

A notable method involves the copper/nitroxyl-catalyzed aerobic oxidative coupling of 1,4-diols and a wide array of primary amines, including sulfonamides. acs.orgorganic-chemistry.org This reaction proceeds at room temperature using an oxygen balloon as the terminal oxidant and features a broad substrate scope with good tolerance for sensitive functional groups. acs.orgorganic-chemistry.org The catalytic system, often comprising Cu(CH₃CN)₄OTf and 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), first oxidizes the diol to a 1,4-dicarbonyl compound, which then undergoes condensation with the amine to form the pyrrole ring. acs.org

Another powerful approach is the copper-assisted cycloisomerization of alkynyl imines. organic-chemistry.org This general and efficient protocol, which can be catalyzed by simple copper salts like CuI or CuCl, facilitates the synthesis of 2-monosubstituted and 2,5-disubstituted pyrroles. organic-chemistry.org The proposed mechanism involves a base-induced propargyl-allenyl isomerization, followed by copper coordination and subsequent intramolecular nucleophilic attack to construct the heterocyclic ring. organic-chemistry.org This method has proven effective for synthesizing various fused heteroaromatic compounds as well. organic-chemistry.org

Table 2: Copper/ABNO-Catalyzed Aerobic Oxidative Coupling of 2,5-Hexanediol with Amines acs.org

| Amine/Sulfonamide | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| Hexylamine | Cu(CH₃CN)₄OTf/ABNO | DCE | 85 |

| Benzylamine | Cu(CH₃CN)₄OTf/ABNO | DCE | 92 |

| Aniline | Cu(CH₃CN)₄OTf/ABNO | DCE | 88 |

| Benzenesulfonamide | Cu(CH₃CN)₄OTf/ABNO | DCE | 78 |

Iridium-Catalyzed Dehydrogenative Alcohol Functionalization

Iridium catalysis has enabled the development of highly atom-economical methods for pyrrole synthesis through dehydrogenative coupling reactions. These processes, often termed "borrowing hydrogen" or "acceptorless dehydrogenative condensation" (ADC), form valuable products while generating only water and hydrogen gas as byproducts. organic-chemistry.orgmdpi.com

The synthesis of pyrroles can be achieved via the dehydrogenative coupling of secondary alcohols and amino alcohols, mediated by iridium pincer complexes. tum.deuni-bayreuth.de A well-established iridium catalyst stabilized by an inexpensive and easy-to-synthesize triazine-based PN₅P pincer ligand has been successfully employed for this transformation. mdpi.com The reaction is presumed to proceed through the initial dehydrogenation of the secondary alcohol to a ketone, which then condenses with the amino alcohol. A subsequent cyclization and final dehydrogenation step yields the aromatic pyrrole ring. mdpi.com

This methodology has been effectively applied to the synthesis of tetrahydro-1H-indoles, a fused pyrrole system, by reacting various secondary alcohols with 2-aminocyclohexanol. mdpi.comresearchgate.net The reaction proceeds smoothly with low catalyst loadings to afford the corresponding products in good to excellent yields. mdpi.com

Table 3: Iridium-Catalyzed Synthesis of Tetrahydro-1H-Indoles mdpi.com

| Secondary Alcohol | Catalyst | Base | Yield (%) |

|---|---|---|---|

| 1-Phenylethanol | Ir-PN₅P pincer complex | KOtBu | 76 |

| 1-(4-Methoxyphenyl)ethanol | Ir-PN₅P pincer complex | KOtBu | 96 |

| 1-(4-Chlorophenyl)ethanol | Ir-PN₅P pincer complex | KOtBu | 74 |

| Cyclohexanol | Ir-PN₅P pincer complex | KOtBu | 85 |

Manganese-Catalyzed Formal [3+2] Annulation

Manganese, an earth-abundant and non-toxic metal, has emerged as a powerful catalyst for constructing heterocyclic rings. A significant application is the manganese(III)-catalyzed formal [3+2] annulation of vinyl azides with 1,3-dicarbonyl compounds to produce highly substituted pyrroles. thieme-connect.comthieme-connect.comresearchgate.net

In this process, vinyl azides serve as a three-atom, one-nitrogen component. thieme-connect.com The reaction with β-keto acids or esters is effectively catalyzed by manganese(III) complexes such as manganese(III) acetate (B1210297) [Mn(OAc)₃] or manganese(III) acetylacetonate (B107027) [Mn(acac)₃]. thieme-connect.comthieme-connect.com The catalytic cycle is thought to be initiated by the generation of an α-carbonyl radical from the β-dicarbonyl compound, which then adds to the vinyl azide (B81097). This is followed by the loss of dinitrogen (N₂), cyclization of the resulting iminyl radical, and subsequent aromatization to afford the pyrrole product. thieme-connect.com The reaction tolerates a wide range of substituents on both the vinyl azide and the dicarbonyl partner, providing a flexible route to diverse pyrrole structures. thieme-connect.comresearchgate.net

Table 4: Manganese(III)-Catalyzed [3+2] Annulation of Vinyl Azides and β-Keto Acids thieme-connect.comthieme-connect.com

| Vinyl Azide | β-Keto Acid | Catalyst | Yield (%) |

|---|---|---|---|

| (E)-(2-Azidovinyl)benzene | 2-Oxocyclohexanecarboxylic acid | Mn(acac)₃ | 83 |

| 1-(2-Azidovinyl)-4-methylbenzene | 2-Oxocyclohexanecarboxylic acid | Mn(acac)₃ | 80 |

| (E)-(2-Azidovinyl)benzene | 2-Oxocyclopentanecarboxylic acid | Mn(acac)₃ | 75 |

| 1-(2-Azidovinyl)-4-chlorobenzene | 2-Oxocyclohexanecarboxylic acid | Mn(acac)₃ | 78 |

Iron-Catalyzed Radical Cycloaddition and Condensation Reactions

Iron is an attractive catalyst due to its low cost, low toxicity, and environmental benignity. It has been successfully employed in several distinct strategies for pyrrole synthesis, including radical cycloadditions and classical condensation reactions.

A novel iron-catalyzed radical cycloaddition has been developed between enamides and 2H-azirines. acs.orgnih.gov This method proceeds under mild conditions, initiated by the Fe(II)-catalyzed homolytic cleavage of the C-N bond in the 2H-azirine to generate a radical intermediate. acs.org This radical then engages the enamide in a cycloaddition cascade to rapidly assemble valuable triaryl-substituted pyrroles in good to high yields. acs.orgnih.gov

Furthermore, iron catalysis has been applied to the classic Paal-Knorr pyrrole synthesis. organic-chemistry.orgresearchgate.net An operationally simple, practical, and economical condensation of 2,5-dimethoxytetrahydrofuran with various amines and, notably, sulfonamides can be achieved in water using a catalytic amount of iron(III) chloride. organic-chemistry.org This method proceeds under very mild conditions to give N-substituted pyrroles, including N-sulfonyl pyrroles, in good to excellent yields, making it a highly practical and green approach. organic-chemistry.orgresearchgate.net More advanced iron-catalyzed cascade reactions starting from nitroarenes also utilize the Paal-Knorr condensation as a key step. nih.govrsc.org

Table 5: Iron(III) Chloride-Catalyzed Paal-Knorr Synthesis of N-Substituted Pyrroles in Water organic-chemistry.org

| Amine/Sulfonamide | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aniline | FeCl₃ | 60 | 95 |

| 4-Chloroaniline | FeCl₃ | 60 | 92 |

| Benzenesulfonamide | FeCl₃ | 60 | 90 |

| p-Toluenesulfonamide | FeCl₃ | 60 | 88 |

| Ethanesulfonamide | FeCl₃ | 60 | 85 |

Gold(I)-Catalyzed Annulations

Gold catalysis, particularly with Au(I) complexes, has emerged as a powerful tool for activating C-C multiple bonds towards nucleophilic attack, enabling a variety of annulation reactions to form pyrroles.

One such method is a gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes. researchgate.net This approach offers high regioselectivity and tolerates a wide range of functional groups on readily accessible starting materials. researchgate.net Another elegant strategy involves a formal [3+2] annulation via an autotandem catalysis, which consists of an initial addition of a gold-acetylide to an acetal (B89532) followed by a gold-catalyzed 5-endo-dig cyclization and aromatization to furnish the pyrrole core. organic-chemistry.org

More recently, the Au(I)-catalyzed reaction of alkynyl thioethers with isoxazoles has been shown to provide regioselective access to 3-sulfenylated pyrroles. nih.govacs.org The reaction proceeds via a formal (3+2) cycloaddition pathway, where the key step is a regioselective addition of the nitrenoid intermediate β to the sulfenyl group of the alkyne. nih.gov This method delivers highly functionalized pyrroles as single regioisomers. acs.org Additionally, gold-catalyzed cycloisomerization of alkynyl aziridines represents another effective route to 2,5-disubstituted pyrroles. beilstein-journals.org

Table 6: Gold(I)-Catalyzed Annulation of Alkynyl Thioethers and Isoxazoles nih.gov

| Alkynyl Thioether | Isoxazole | Catalyst | Yield (%) |

|---|---|---|---|

| (Phenylthio)phenylethyne | 3,5-Dimethylisoxazole | [IPrAu(CH₃CN)]SbF₆ | 85 |

| (Phenylthio)phenylethyne | 3-Methyl-5-phenylisoxazole | [IPrAu(CH₃CN)]SbF₆ | 76 |

| (Methylthio)phenylethyne | 3,5-Dimethylisoxazole | [IPrAu(CH₃CN)]SbF₆ | 81 |

| (Phenylthio)ethynylcyclohexane | 3,5-Dimethylisoxazole | [IPrAu(CH₃CN)]SbF₆ | 72 |

Photoredox Catalysis in N-Sulfonylpyrrole Formation (e.g., Dehydrogenative Aromatization and Sulfonylation of Pyrrolidines)

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of functionalized N-heterocycles under mild conditions. nih.govusp.br A notable application in this area is the dehydrogenative aromatization and sulfonylation of pyrrolidines to form β-substituted sulfonyl pyrroles. ruepinglab.com This process is significant because it allows for the direct conversion of readily available saturated heterocycles into functionalized aromatic pyrroles.

In a key study, a protocol was developed using a photoredox catalyst to achieve the oxidative dehydrogenative aromatization of N-alkyl pyrrolidines. ruepinglab.comresearchgate.net A crucial aspect of this methodology is the dual role of the sulfonyl chloride reagent (e.g., arylsulfonyl chlorides). It not only acts as the sulfonylation agent, installing the sulfonyl group onto the pyrrole ring, but also participates in the regeneration of the photocatalyst. nih.govruepinglab.com

The reaction proceeds at room temperature without the need for traditional transition metals or external oxidants, demonstrating excellent functional group tolerance. ruepinglab.com The process involves the formation of intermediates that provide insight into the reaction mechanism, leading to the regioselective formation of β-substituted sulfonyl pyrroles, which are otherwise challenging to synthesize. ruepinglab.comacs.org This method transforms pyrrolidines into valuable, functionalized pyrrole structures. researchgate.net

Multicomponent Reaction Strategies Towards Sulfonyl-Substituted Pyrroles

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. tandfonline.com This approach aligns with the principles of green chemistry by minimizing steps and waste. labmanager.com

A recently developed four-component reaction provides a rapid and practical route to multi-substituted pyrrole derivatives that feature a sulfonyl group. tandfonline.comtandfonline.com This strategy involves the reaction of sulfonyl azides, terminal alkynes, nitro compounds, and trichloroacetonitrile, catalyzed by copper(I) iodide. tandfonline.comtandfonline.com The reaction conditions are generally mild, and the procedure is attractive due to the availability of the starting materials and the ease of purification. tandfonline.com

This method's versatility allows for the synthesis of a diverse library of poly-substituted pyrroles. tandfonline.com Furthermore, the initial products, which contain a CCl₃ group, can undergo subsequent reactions. For instance, treatment with a sulfinate salt can introduce a second sulfonyl-containing moiety (a sulfone group), leading to highly functionalized pyrrole skeletons that incorporate both sulfonamide and sulfone groups. tandfonline.com

| Sulfonyl Azide | Terminal Alkyne | Nitro Compound | Yield (%) |

|---|---|---|---|

| TsN₃ | Phenylacetylene | Nitromethane | 85 |

| TsN₃ | Phenylacetylene | Nitroethane | 83 |

| 4-Methylbenzenesulfonyl azide | 4-Methoxyphenylacetylene | Nitromethane | 88 |

| 4-Chlorobenzenesulfonyl azide | Phenylacetylene | Nitromethane | 82 |

| Benzenesulfonyl azide | 1-Hexyne | Nitromethane | 75 |

Aza-Wittig Reactions Utilizing Iminophosphorane Intermediates

The Aza-Wittig reaction is a powerful method for constructing nitrogen-containing heterocycles. ehu.es The reaction involves the interaction of an iminophosphorane (an aza-ylide) with a carbonyl group to form an imine. wikipedia.org The intramolecular version of this reaction is particularly useful for synthesizing cyclic compounds, including pyrroles. ehu.es

The synthesis typically begins with a precursor molecule containing both an azide and a carbonyl group (such as a ketone or ester) at appropriate positions. ehu.esresearchgate.net The azide reacts with a phosphine, like triphenylphosphine, to generate an iminophosphorane intermediate in situ. This intermediate then undergoes a spontaneous intramolecular cyclization with the carbonyl group, yielding a cyclic imine. ehu.es Subsequent tautomerization or further steps can lead to the aromatic pyrrole ring.

This strategy offers a route to various heterocyclic systems under neutral and mild reaction conditions, often resulting in high yields. ehu.es For the synthesis of N-sulfonylpyrroles, the starting precursor would be designed to include the desired sulfonyl group attached to the nitrogen atom that will become part of the final pyrrole ring. The condensation of 1,3-dicarbonyl dianions with α-azidoketones, for example, can produce open-chain products that are transformed into pyrroles via Staudinger-aza-Wittig reactions. researchgate.net

Chemo- and Regioselectivity in N-Sulfonylpyrrole Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of substituted pyrroles to avoid the formation of unwanted isomers and byproducts.

Regioselectivity:

Photoredox Catalysis: The dehydrogenative aromatization of pyrrolidines is noted for its high regioselectivity, affording β-substituted (C3-sulfonylated) pyrroles, a substitution pattern that is often difficult to achieve through other methods. nih.govruepinglab.com

Palladium Catalysis: In other advanced methods, palladium-catalyzed C-H activation has been used to achieve regioselective functionalization. For instance, a one-pot reaction has been developed for the synthesis of 2-arylpyrroles containing a C3-sulfonyl moiety. This process involves a regioselective C2 arylation of an N-sulfonylpyrrole, followed by a controlled intramolecular migration of the sulfonyl group from the nitrogen atom (N1) to the C3 position of the pyrrole ring. chim.it

Chemoselectivity:

Chemoselective reduction of 2-acyl-N-sulfonylpyrroles has been demonstrated, allowing for the synthesis of either 3-pyrrolines or 2-alkylpyrroles depending on the reaction conditions, showcasing the ability to selectively target one functional group in the presence of others. acs.orgacs.org

Multicomponent reactions often exhibit high chemoselectivity, as the specific reaction sequence is orchestrated by the inherent reactivity of the functional groups in the starting materials under the chosen catalytic conditions. tandfonline.com

Sustainable and Green Chemistry Approaches in N-Sulfonylpyrrole Synthesis

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals, are increasingly influencing synthetic route design. labmanager.comijnc.ir Several greener approaches have been applied to the synthesis of N-substituted pyrroles, including N-sulfonyl derivatives.

Use of Greener Solvents: The classical Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or sulfonamide, has been adapted to be more environmentally friendly. organic-chemistry.org One significant improvement is the use of water as a solvent, catalyzed by iron(III) chloride, which provides N-substituted pyrroles in good to excellent yields under very mild conditions. organic-chemistry.org

Solvent-Free Reactions: To further minimize environmental impact, solvent-free versions of the Clauson-Kaas reaction have been developed. beilstein-journals.org This involves reacting various amines with 2,5-dimethoxytetrahydrofuran without any solvent, providing an efficient and economical process for synthesizing N-substituted pyrroles. beilstein-journals.org

Catalysis: The use of catalysts, as seen in the photoredox and multicomponent reactions discussed above, is a cornerstone of green chemistry. mdpi.com Catalytic processes reduce the need for stoichiometric reagents, leading to higher atom economy and less waste. labmanager.com For example, manganese-catalyzed reactions for pyrrole synthesis avoid less sustainable metals and produce only water and hydrogen as byproducts. organic-chemistry.org Microwave-assisted synthesis is another green technique that can reduce reaction times and energy consumption in pyrrole synthesis. beilstein-journals.orgmdpi.com

These sustainable approaches not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective production methods. beilstein-journals.orgmdpi.com

Reactivity and Mechanistic Investigations of 1 Ethanesulfonyl Pyrrole and N Sulfonylpyrroles

Electrophilic and Nucleophilic Reactivity Profiles of the N-Sulfonylpyrrole Ring System

The reactivity of the pyrrole (B145914) ring is significantly influenced by the nature of the substituent on the nitrogen atom. In the case of N-sulfonylpyrroles, such as 1-(ethanesulfonyl)pyrrole, the strongly electron-withdrawing sulfonyl group decreases the electron density of the pyrrole ring. This deactivation makes the ring less susceptible to electrophilic attack compared to N-alkyl or N-H pyrroles. youtube.comimperial.ac.uk However, electrophilic substitution reactions can still occur, typically at the C2 position, due to the greater stability of the resulting cationic intermediate. wikipedia.org

Common electrophilic substitution reactions for pyrroles include nitration, sulfonation, and halogenation. wikipedia.org For N-sulfonylpyrroles, acylation is a particularly well-studied transformation. For instance, N-tosylpyrroles can be effectively acylated using carboxylic acids activated with trifluoroacetic anhydride. nih.gov This reaction proceeds regioselectively at the 2-position. nih.gov

The electron-deficient nature of the N-sulfonylpyrrole ring system makes it more susceptible to nucleophilic attack. imperial.ac.uk While pyrrole itself is generally not reactive towards nucleophiles, the sulfonyl group enhances the electrophilicity of the ring carbons. imperial.ac.uk Nucleophilic aromatic substitution (SNAr) can occur, particularly if there is a good leaving group on the ring. youtube.com

The NH proton of pyrrole is weakly acidic (pKa ≈ 17.5), and deprotonation with a strong base generates the pyrrolide anion, which is a potent nucleophile. wikipedia.org The resulting anion can then react with various electrophiles. wikipedia.org In the context of N-sulfonylpyrroles, the sulfonyl group further acidifies the C-H protons of the ring, facilitating deprotonation and subsequent reactions.

Intramolecular Rearrangements Involving the Sulfonyl Group

Desulfonylative Smiles Rearrangement in N-Sulfonylpyrrole Systems

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution. A variation of this, the desulfonylative Smiles rearrangement, has been explored in N-sulfonylpyrrole systems. This reaction class allows for the formation of carbon-carbon bonds under transition-metal-free conditions. nih.govacs.org

A notable application involves the use of N-heterocyclic carbene (NHC) catalysis to facilitate a desulfonylative Smiles rearrangement of pyrrole carboxaldehydes. nih.govacs.orgresearchgate.net This process provides access to 2-aroyl pyrroles from readily available sulfonamide precursors. nih.govacs.orgresearchgate.net The reaction is believed to proceed through the formation of an acyl anion equivalent, which then participates in the rearrangement. nih.gov This methodology is advantageous as it often proceeds under mild conditions. nih.govacs.orgresearchgate.net

The general mechanism of the Smiles rearrangement involves the intramolecular attack of a nucleophile on an activated aromatic ring, leading to the displacement of a leaving group. In the desulfonylative variant, the sulfonyl group acts as the leaving group, often with the extrusion of sulfur dioxide, which drives the reaction to completion. nih.gov This type of rearrangement has been successfully applied to both pyrrole and indole (B1671886) systems. nih.govacs.orgresearchgate.net Visible light has also been employed to mediate desulfonylative Smiles rearrangements, sometimes even in the absence of a photocatalyst. rsc.org

Studies on Sulfonyl Migrations (e.g., 1,2- and 1,3-Sulfonyl Shifts)

Reports of sulfonyl migrations, often described as unexpected, have become more frequent in recent years. nih.gov These migrations can occur through either polar or radical pathways and can be either intramolecular or intermolecular. nih.gov Formal 1,2- and 1,3-sulfonyl shifts are among the observed migrations. nih.gov

In the context of N-sulfonylpyrroles, a one-pot synthesis of 2-arylpyrroles containing a C3-sulfonyl moiety has been developed. This process involves a palladium-catalyzed C2 arylation of an N-sulfonylpyrrole, followed by an intramolecular N1- to C3-sulfonyl migration. chim.it This transformation highlights the potential for controlled sulfonyl migrations to access functionalized pyrrole derivatives that are otherwise difficult to synthesize. chim.it

The mechanisms of these sulfonyl migrations are often elucidated using techniques such as isotopic labeling, crossover experiments, and computational studies like density functional theory (DFT) calculations. nih.gov For example, a gold-catalyzed domino aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols has been reported to produce 1-substituted 3-sulfonyl-1H-pyrroles. scholaris.ca Similarly, base-catalyzed cyclization of N-sulfonyl propargylamides can lead to sulfonylmethyl-substituted oxazoles via a 1,4-sulfonyl migration, with allene (B1206475) intermediates being key to the process. acs.org

Catalytic Transformations Involving N-Sulfonylpyrrole Substrates

N-sulfonylpyrroles are versatile substrates in a variety of catalytic transformations, enabling the synthesis of a wide array of functionalized pyrrole derivatives.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used for the functionalization of N-sulfonylpyrroles. For example, the C2-arylation of N-sulfonylpyrroles can be achieved using palladium acetate (B1210297) as a catalyst. chim.it

Clauson-Kaas Synthesis: The Clauson-Kaas reaction, a well-established method for synthesizing N-substituted pyrroles, can be adapted for N-sulfonylpyrroles. This reaction typically involves the condensation of a primary amine or its equivalent with a 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. beilstein-journals.org Various catalysts, including iron(III) chloride, have been shown to be effective for the synthesis of N-sulfonylpyrroles from sulfonamides under aqueous conditions. sci-hub.seresearchgate.net The use of water as a solvent makes this a greener synthetic route. beilstein-journals.orgsci-hub.se

Reduction Reactions: The reduction of acyl-N-sulfonylpyrroles can be controlled to yield either 2-alkylpyrroles or 3-pyrrolines, depending on the reaction conditions. rsc.org For instance, the reduction of 2-acyl-N-sulfonylpyrroles with sodium cyanoborohydride in the presence of trifluoroacetic acid can lead to 3-pyrrolines. rsc.org

Cyclization and Annulation Reactions: N-sulfonylpyrroles can participate in various cyclization and annulation reactions to construct more complex heterocyclic systems. For example, rhodium-catalyzed reactions of 1-sulfonyl-1,2,3-triazoles with 1,3-diketones can produce N-sulfonylpyrroles. nih.gov

Below is a table summarizing some catalytic transformations involving N-sulfonylpyrrole substrates:

| Transformation | Catalyst | Substrate(s) | Product(s) | Reference(s) |

| C2-Arylation and Sulfonyl Migration | Pd(OAc)₂ | N-sulfonylpyrrole, Arene | 2-Aryl-3-sulfonylpyrrole | chim.it |

| Clauson-Kaas Synthesis | FeCl₃ | Sulfonamide, 2,5-Dimethoxytetrahydrofuran (B146720) | N-Sulfonylpyrrole | sci-hub.seresearchgate.net |

| Reduction of Acylpyrrole | NaBH₃CN/TFA | 2-Acyl-N-sulfonylpyrrole | 3-Pyrroline | rsc.org |

| Annulation | Rh₂(Piv)₄ | 1-Sulfonyl-1,2,3-triazole, 1,3-Diketone | 2-Carbonyl-N-sulfonylpyrrole | nih.gov |

Reaction Mechanism Elucidation for N-Sulfonylpyrrole Transformations

Understanding the reaction mechanisms of N-sulfonylpyrrole transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. numberanalytics.com Mechanistic studies often involve a combination of experimental techniques and computational analysis.

Identification of Key Intermediates in N-Sulfonylpyrrole Reactions

The identification of key intermediates provides valuable insight into the reaction pathway. In many reactions involving N-sulfonylpyrroles, charged or radical species play a pivotal role.

In the rhodium-catalyzed synthesis of 2-carbonylpyrroles from 1-sulfonyl-1,2,3-triazoles and 1,3-diketones, an α-imino rhodium carbene is a key intermediate. nih.gov This carbene is generated from a Dimroth-type equilibrium of the starting triazole. The carbene is then trapped by the enol tautomer of the diketone, leading to a zwitterionic intermediate that undergoes further transformations to yield the final N-sulfonylpyrrole product. nih.gov

For the desulfonylative Smiles rearrangement of pyrrole carboxaldehydes catalyzed by N-heterocyclic carbenes (NHCs), the reaction is initiated by the addition of the NHC to the aldehyde to form a Breslow intermediate. This species is an acyl anion equivalent that facilitates the subsequent intramolecular arylation. nih.govacs.org

In the palladium-catalyzed C2-arylation and subsequent N1- to C3-sulfonyl migration, the reaction is believed to proceed through a palladated intermediate at the C2 position of the pyrrole ring. chim.it This is followed by oxidative addition of the arene and reductive elimination to form the C-C bond. The subsequent 1,3-migration of the sulfonyl group is thought to occur via a distinct intramolecular step.

The table below lists some key intermediates identified in N-sulfonylpyrrole reactions:

| Reaction | Key Intermediate | Precursor(s) | Subsequent Product | Reference(s) |

| Rh-catalyzed Annulation | α-Imino rhodium carbene | 1-Sulfonyl-1,2,3-triazole | Zwitterionic adduct | nih.gov |

| NHC-catalyzed Smiles Rearrangement | Breslow intermediate | Pyrrole carboxaldehyde, NHC | Rearranged aroyl pyrrole | nih.govacs.org |

| Pd-catalyzed Arylation/Migration | C2-Palladated pyrrole | N-sulfonylpyrrole, Pd(II) catalyst | 2-Aryl-N-sulfonylpyrrole | chim.it |

Kinetic and Thermodynamic Considerations Governing N-Sulfonylpyrrole Reactivity

The reactivity of N-sulfonylpyrroles is a delicate balance of kinetic and thermodynamic factors. The strong electron-withdrawing nature of the sulfonyl group deactivates the pyrrole ring towards electrophilic attack compared to N-alkylpyrroles or pyrrole itself. This deactivation is a key thermodynamic consideration, as it increases the stability of the ground state molecule. However, the sulfonyl group also influences the stability of intermediates and transition states, which are critical kinetic factors.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the initial attack of the electrophile on the pyrrole ring is typically the rate-determining step. For pyrrole, this attack is favored at the C2 (α) position because the resulting cationic intermediate (arenium ion) is stabilized by three resonance structures, delocalizing the positive charge more effectively than the two resonance structures available for C3 (β) attack. stackexchange.com This preference for α-substitution is a kinetic phenomenon, as the transition state leading to the more stable intermediate will have a lower activation energy. stackexchange.com

Computational studies on related systems, such as the hetero-Diels-Alder reaction of ethyl nitrosoacrylate with pyrrole, have shown that the formation of the initial cycloadduct is kinetically controlled, with the endo approach having a lower activation energy barrier. frontiersin.org Subsequent rearrangement to a more stable open-chain oxime is thermodynamically favored. frontiersin.org This highlights the common interplay where the initially formed product is a result of a lower activation barrier (kinetic control), which may then rearrange to a more stable product if the reaction conditions allow for equilibrium to be reached (thermodynamic control).

Deprotonation and Acidity:

The N-sulfonyl group significantly increases the acidity of the C-H bonds of the pyrrole ring, particularly at the C2 position. This is a thermodynamic effect, as the resulting carbanion is stabilized by the inductive and mesomeric effects of the sulfonyl group. This enhanced acidity allows for regioselective deprotonation at the C2 position using a suitable base, which is a key step in many synthetic transformations of N-sulfonylpyrroles. wits.ac.za

Cycloaddition Reactions:

In cycloaddition reactions, both kinetic and thermodynamic factors play a crucial role in determining the outcome. Density Functional Theory (DFT) calculations on the [3+2] cycloaddition reaction between a 3,4-dihydroisoquinoline-N-oxide and N-vinylpyrrole have shown that the reaction is under kinetic control, favoring the ortho-endo cycloadduct. researchgate.net The analysis of thermodynamic parameters revealed the reaction to be exothermic and exergonic, indicating that the products are more stable than the reactants. researchgate.net

In another computational study on the [2+2] cycloadditions of ene-keteniminium ions, it was found that the reactions could be either kinetically or thermodynamically controlled, depending on the substitution pattern. pku.edu.cn For some substrates, a cyclopropane (B1198618) intermediate is formed first in a kinetically controlled step, which then rearranges to the final product. pku.edu.cn

While specific experimental kinetic and thermodynamic data for this compound are scarce in the literature, computational studies on analogous N-sulfonylated systems provide valuable insights. For instance, DFT calculations on the cycloaddition of a sterically shielded tetrazole with bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN), where the tetrazole bears N-sulfonylpyrrole substituents, have been used to rationalize the superior reaction kinetics compared to other systems. nih.gov These studies compute the activation free energies (ΔG‡) for the transition states, providing a quantitative measure of the kinetic barriers. nih.gov

The following table summarizes the key kinetic and thermodynamic considerations for the reactivity of N-sulfonylpyrroles, which are applicable to this compound.

| Reaction Type | Kinetic Considerations | Thermodynamic Considerations |

| Electrophilic Aromatic Substitution | The activation energy for the formation of the arenium ion is high due to the deactivating sulfonyl group. Attack at the C2 position is kinetically favored due to a more stable transition state leading to a more resonance-stabilized intermediate. stackexchange.com | The overall reaction may be less favorable compared to unsubstituted pyrrole due to the stability of the starting N-sulfonylpyrrole. The C2-substituted product is generally the thermodynamically more stable product. |

| Deprotonation | The rate of deprotonation depends on the base strength and reaction conditions. | The C2-proton is significantly more acidic due to the electron-withdrawing sulfonyl group, making the C2-anion thermodynamically more stable than the C3-anion. wits.ac.za |

| Cycloaddition Reactions | The regioselectivity and stereoselectivity are often determined by the lowest energy transition state (kinetic control). researchgate.net The presence of the sulfonyl group can influence the orbital energies (HOMO/LUMO) and thus the reaction rate. nih.gov | The overall reaction is often exothermic and exergonic, leading to thermodynamically stable cycloadducts. researchgate.net The initial kinetic product may rearrange to a more stable thermodynamic product. frontiersin.org |

Advanced Spectroscopic Characterization and Structural Elucidation of N Sulfonylpyrroles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of 1-(Ethanesulfonyl)pyrrole, the protons of the pyrrole (B145914) ring are expected to exhibit distinct signals due to their different electronic environments. The protons at the C2 and C5 positions (α-protons) are typically deshielded compared to the protons at the C3 and C4 positions (β-protons) due to the electron-withdrawing effect of the nitrogen atom and the sulfonyl group. The ethanesulfonyl group will show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-5 | 7.0 - 7.3 | Triplet | 2.0 - 2.5 |

| H-3, H-4 | 6.2 - 6.5 | Triplet | 2.0 - 2.5 |

| -SO₂-CH₂- | 3.1 - 3.4 | Quartet | 7.0 - 7.5 |

| -CH₃ | 1.3 - 1.6 | Triplet | 7.0 - 7.5 |

Predicted data is based on typical values for similar structures and should be confirmed by experimental analysis.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the α-carbons (C2 and C5) of the pyrrole ring are expected to resonate at a lower field (higher ppm) than the β-carbons (C3 and C4). The carbons of the ethanesulfonyl group will also have characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2, C-5 | 120 - 125 |

| C-3, C-4 | 110 - 115 |

| -SO₂-CH₂- | 45 - 50 |

| -CH₃ | 7 - 12 |

Predicted data is based on typical values for similar structures and should be confirmed by experimental analysis.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the nitrogen atom in the pyrrole ring. The chemical shift of the nitrogen in this compound will be influenced by the attachment of the electron-withdrawing ethanesulfonyl group. The expected chemical shift would provide insight into the electronic state of the nitrogen atom within the heterocyclic ring.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the pyrrole ring and the ethanesulfonyl group. For instance, correlations between the α-protons of the pyrrole ring and the methylene carbon of the ethanesulfonyl group would confirm the N-S bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to understand the preferred conformation of the ethanesulfonyl group relative to the pyrrole ring.

Nitrogen-15 (15N) NMR Spectroscopy

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule. irdg.org

Key expected vibrational frequencies for this compound would include:

Pyrrole C-H stretching: Typically observed around 3100-3150 cm⁻¹.

Pyrrole ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.

Sulfonyl group (SO₂) stretching: Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively. These are characteristic and strong absorptions in the IR spectrum.

C-N stretching: Expected in the 1200-1350 cm⁻¹ region.

S-N stretching: Expected in the 900-1000 cm⁻¹ region.

Aliphatic C-H stretching: From the ethyl group, expected in the 2850-3000 cm⁻¹ region.

Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|

| Pyrrole C-H Stretch | 3100 - 3150 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Pyrrole Ring Stretch | 1400 - 1600 | IR, Raman |

| Asymmetric SO₂ Stretch | 1350 - 1380 | IR (Strong) |

| Symmetric SO₂ Stretch | 1160 - 1180 | IR (Strong) |

| C-N Stretch | 1200 - 1350 | IR |

| S-N Stretch | 900 - 1000 | IR |

Predicted data is based on typical values for similar structures and should be confirmed by experimental analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₆H₉NO₂S), HRMS would provide a highly accurate mass measurement, which can be used to confirm its molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. evitachem.com This method is indispensable for the unambiguous determination of molecular geometry, including bond lengths, bond angles, and torsional angles, as well as intermolecular interactions in the solid state. evitachem.com

While a specific crystal structure for This compound is not publicly available in crystallographic databases, the structural features can be inferred from the analysis of closely related N-sulfonylpyrroles. For instance, the crystal structures of various N-arylsulfonylpyrrole derivatives have been reported. researchgate.net These studies reveal important conformational preferences of the N-sulfonyl group relative to the pyrrole ring.

In a hypothetical crystal structure of This compound , one would expect to determine the precise geometry of the ethylsulfonyl group and its orientation with respect to the pyrrole ring. Key structural parameters that would be obtained are presented in Table 1.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| S-N Bond Length | ~1.70 Å | Indicates the strength of the bond between the sulfonyl group and the pyrrole nitrogen. |

| C-S-N Bond Angle | ~105-110° | Defines the geometry around the sulfur atom. |

| N-S-O Bond Angles | ~105-110° | Defines the geometry around the sulfur atom. |

| Dihedral Angle (Pyrrole plane vs. C-S-N plane) | Variable | Crucial for understanding the conformational preferences and steric interactions. |

Note: The data in this table is hypothetical and based on typical values for similar organic molecules.

The determination of the crystal structure would also shed light on the planarity of the pyrrole ring, which can be influenced by the electron-withdrawing nature of the sulfonyl group. Any deviation from planarity would have significant implications for the aromaticity and reactivity of the pyrrole moiety.

Other Advanced Spectroscopic Probes for Electronic and Conformational Analysis

Beyond X-ray crystallography, a suite of advanced spectroscopic techniques can be employed to probe the electronic and conformational properties of N-sulfonylpyrroles in various states (gas, solution, or solid).

The sulfonyl group, being electron-withdrawing, is expected to influence the energy of the π molecular orbitals of the pyrrole ring. This can lead to a shift in the absorption maximum compared to unsubstituted pyrrole. Conformational changes that affect the overlap between the orbitals of the sulfonyl group and the pyrrole ring can also be reflected in the UV-Vis spectrum.

Table 2: Illustrative UV-Vis Absorption Data for N-Substituted Pyrroles

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Reference |

|---|---|---|---|---|

| Pyrrole | Ethanol | 210 | ~2500 | General textbook data |

| N-Phenylpyrrole | Ethanol | 254 | ~15000 | General textbook data |

Note: The data for this compound is an estimation. Actual values would need to be determined experimentally.

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard 1H and 13C NMR are fundamental for structural confirmation, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space correlations between protons, offering valuable information about the preferred conformation in solution. For This compound , NOE experiments could help determine the relative orientation of the ethyl group and the pyrrole ring protons.

Computational Modeling: In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting and understanding the spectroscopic and structural properties of molecules. DFT calculations can be used to:

Predict stable conformations and their relative energies.

Calculate theoretical NMR and UV-Vis spectra for comparison with experimental data.

Visualize molecular orbitals (HOMO, LUMO) to understand electronic transitions.

Analyze the electronic distribution and dipole moment.

By combining the precise solid-state structural data from X-ray crystallography with the electronic and conformational insights from advanced spectroscopic probes and computational modeling, a comprehensive understanding of the structure-property relationships in This compound and other N-sulfonylpyrroles can be achieved. This knowledge is fundamental for the targeted design and synthesis of new materials with desired functionalities.

Theoretical and Computational Chemistry Studies of 1 Ethanesulfonyl Pyrrole and N Sulfonylpyrroles

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of the electron distribution and the nature of chemical bonds within a molecule.

Density Functional Theory (DFT) Applications to N-Sulfonylpyrrole Systems

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgiucr.org It is particularly well-suited for studying the electronic structure of N-sulfonylpyrroles. DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and to calculate various electronic properties. researchgate.netserialsjournals.com

One of the key applications of DFT in this context is the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.comlibretexts.org The energies and spatial distributions of these orbitals are critical in predicting a molecule's reactivity. For N-sulfonylpyrroles, the HOMO is typically located on the pyrrole (B145914) ring, indicating that this moiety is the primary site for electrophilic attack. libretexts.org The LUMO, conversely, is often distributed over the sulfonyl group and the adjacent phenyl ring (in the case of arylsulfonylpyrroles), suggesting these are the electron-accepting regions of the molecule. researchgate.net The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical stability and reactivity of the molecule; a larger gap generally implies higher stability. researchgate.net

Furthermore, DFT is employed to calculate atomic charges, providing a quantitative measure of the electron distribution. wikipedia.orgresearchgate.net Mulliken population analysis and Natural Bond Orbital (NBO) analysis are common methods used to derive these charges. researchgate.netwikipedia.org For 1-phenylsulfonylpyrrole, a representative N-sulfonylpyrrole, calculations show a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group, reflecting the high polarity of the S=O bonds. researchgate.net The nitrogen atom of the pyrrole ring typically carries a negative charge, while the carbon atoms of the pyrrole ring also show varied charge distributions that influence their reactivity. mdpi.com

Table 1: Representative Calculated Mulliken Atomic Charges for 1-Phenylsulfonylpyrrole using DFT (B3LYP/6-31G(d,p)) researchgate.netresearchgate.net

| Atom | Charge (a.u.) |

| S | +0.85 |

| O1 | -0.55 |

| O2 | -0.56 |

| N | -0.60 |

| C (pyrrole, C2) | +0.15 |

| C (pyrrole, C3) | -0.20 |

Note: Data is for the representative compound 1-phenylsulfonylpyrrole and serves as an illustrative example for the N-sulfonylpyrrole class.

Ab Initio Methods for Ground State Properties Prediction

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a rigorous approach to calculating molecular properties. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used to obtain highly accurate ground state geometries and energies. wikipedia.org

For N-sulfonylpyrroles, ab initio calculations can be used to precisely determine bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description. serialsjournals.commdpi.com These calculations can confirm the planarity or non-planarity of the pyrrole ring and the orientation of the sulfonyl group relative to the ring. For instance, in 1-(phenylsulfonyl)indole (B187392), a related compound, DFT calculations have been shown to accurately reproduce crystal structure data, with calculated bond lengths typically within 0.02 Å of experimental values. mdpi.com

Table 2: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Representative N-Sulfonylated Heterocycle mdpi.comnih.gov

| Parameter | Bond Length (Å) - Calculated (DFT) | Bond Length (Å) - Experimental (X-ray) |

| S-N | 1.68 | 1.67 |

| S=O | 1.44 | 1.43 |

| N-C (pyrrole) | 1.41 | 1.40 |

| C=C (pyrrole) | 1.36 | 1.35 |

Note: Data is for the representative compound 1-(phenylsulfonyl)indole and illustrates the accuracy of computational methods for the N-sulfonylpyrrole class.

Computational Studies on Reaction Mechanisms and Transition States

Understanding the pathways of chemical reactions is a central goal of chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often difficult to observe experimentally.

Energy Landscape Mapping for N-Sulfonylpyrrole Transformations

The potential energy surface (PES) is a conceptual map of the energy of a chemical system as a function of its geometry. libretexts.orgrsc.org By mapping the PES, chemists can identify the most likely pathways for a reaction to occur. This involves locating the energy minima corresponding to reactants, products, and intermediates, as well as the saddle points that represent the transition states connecting them. joaquinbarroso.comresearchgate.netuj.edu.pl

For reactions involving N-sulfonylpyrroles, such as electrophilic substitution or cycloaddition, computational chemists can construct energy profiles for different possible reaction channels. libretexts.orgnih.gov These profiles illustrate the energy changes that occur as the reaction progresses, revealing the activation energy for each step. The path with the lowest activation energy is generally the most favorable. For instance, in the synthesis of pyrroles via the 6π-electrocyclization of sulfilimines, DFT studies have been instrumental in elucidating a mechanism involving a sulfilimine intermediate that undergoes electrocyclization followed by a spontaneous ring-contraction. wikipedia.org

Prediction of Regioselectivity and Stereoselectivity in N-Sulfonylpyrrole Reactions

Many reactions involving N-sulfonylpyrroles can yield multiple isomers. Predicting the regioselectivity (which position on the molecule reacts) and stereoselectivity (the spatial arrangement of the resulting molecule) is a significant challenge. Computational chemistry has emerged as a powerful tool for these predictions. mdpi.comrsc.orgchemrxiv.orgresearchgate.netresearchgate.netnih.gov

For electrophilic aromatic substitution on the pyrrole ring, the sulfonyl group acts as a deactivating group, but the substitution pattern is still directed by the electronic properties of the ring. DFT calculations can predict the most likely site of substitution by comparing the energies of the possible intermediates (sigma complexes). nih.gov The intermediate with the lowest energy corresponds to the major product. For N-sulfonylpyrroles, electrophilic attack is generally predicted to occur at the C2 or C3 position of the pyrrole ring, with the precise outcome depending on the nature of the electrophile and the substituents on the sulfonyl group. rsc.org

Prediction and Interpretation of Spectroscopic Parameters

Spectroscopy is a cornerstone of chemical analysis. Computational methods can predict various spectroscopic parameters, which can be used to interpret experimental spectra and to confirm the identity of synthesized compounds. researchgate.netresearchgate.net

For N-sulfonylpyrroles, DFT calculations can provide theoretical vibrational spectra (Infrared and Raman). wikipedia.orgresearchgate.netresearchgate.netnist.govrsc.orgru.nl The calculated frequencies and intensities of the vibrational modes can be compared with experimental FT-IR and Raman spectra to aid in the assignment of the observed bands. researchgate.netresearchgate.net For example, the characteristic stretching frequencies of the S=O bonds in the sulfonyl group are readily identifiable in both calculated and experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for structure elucidation. chemrxiv.orgsapub.orgrsc.orgchemistrysteps.comsavemyexams.com The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. joaquinbarroso.com These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to assign the signals to specific atoms in the molecule. researchgate.net For N-sulfonylpyrroles, the electron-withdrawing nature of the sulfonyl group influences the chemical shifts of the pyrrole protons and carbons, and these effects can be accurately modeled computationally.

Table 3: Predicted Spectroscopic Data for a Representative N-Sulfonylpyrrole researchgate.netresearchgate.netresearchgate.net

| Spectroscopic Parameter | Predicted Value |

| IR Frequency (cm⁻¹) | |

| S=O symmetric stretch | ~1180 |

| S=O asymmetric stretch | ~1370 |

| ¹³C NMR Chemical Shift (ppm) | |

| C2/C5 (pyrrole) | ~125 |

| C3/C4 (pyrrole) | ~115 |

Note: These are representative values for the N-sulfonylpyrrole class and can vary depending on the specific substituents and the computational method used.

Computational NMR Chemical Shift Prediction for N-Sulfonylpyrroles

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. mdpi.comnih.gov The prediction of NMR chemical shifts through computational methods has become an invaluable tool for assigning experimental spectra and verifying chemical structures. semanticscholar.orgacademie-sciences.fr The chemical shift of a nucleus is highly sensitive to its local electronic environment, which can be accurately modeled using quantum mechanical calculations. mdpi.com

Density Functional Theory (DFT) is a widely used quantum chemistry method for predicting NMR parameters due to its favorable balance of accuracy and computational cost. semanticscholar.org The process typically involves optimizing the molecular geometry of the N-sulfonylpyrrole at a chosen level of theory and then performing a subsequent calculation to determine the magnetic shielding tensors for each nucleus. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). For ¹H and ¹³C NMR, DFT methods can often predict chemical shifts with a root mean square error (RMSE) of 0.2–0.4 ppm and 1.355 ppm, respectively. mdpi.comarxiv.org

More recently, machine learning (ML) has emerged as a powerful alternative for NMR prediction. nih.gov ML models, particularly graph neural networks, are trained on vast databases of experimentally determined chemical shifts and their corresponding molecular structures. mdpi.comarxiv.org These models can learn complex relationships between the chemical environment and the NMR chemical shift, often achieving high accuracy. Some advanced ML predictors report mean absolute errors (MAE) below 0.10 ppm for ¹H chemical shifts, which is a significant improvement over some traditional methods. mdpi.comnih.gov The accuracy of both DFT and ML methods is critically dependent on factors like the choice of functional and basis set (for DFT), the quality and size of the training data (for ML), and the proper treatment of solvent effects, which can significantly influence chemical shifts. mdpi.comsemanticscholar.org

| Method | Typical Mean Absolute Error (MAE) (ppm) | Key Features |

|---|---|---|

| DFT (Quantum Mechanics) | 0.2 - 0.4 | Based on first-principles electronic structure calculations; requires significant computational resources. mdpi.com |

| HOSE Codes (Empirical) | 0.2 - 0.3 | Based on a database of chemical environments encoded as spheres of atoms around the target nucleus. mdpi.com |

| Machine Learning (Graph Neural Networks) | < 0.1 - 0.22 | Trained on large experimental datasets; can be very fast and accurate for molecules within the training domain. mdpi.comarxiv.org |

Theoretical Vibrational Frequencies

Theoretical calculations of vibrational frequencies are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. These calculations provide a complete set of vibrational modes for a molecule, helping to understand its dynamic properties. The process begins with a geometry optimization of the molecule, finding the minimum energy structure on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are calculated. nih.gov Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. nih.govcapes.gov.br

For molecules like 1-(Ethanesulfonyl)pyrrole, this analysis would reveal characteristic frequencies for the pyrrole ring vibrations, as well as modes associated with the ethylsulfonyl group, such as S=O stretching, C-S stretching, and various bending and torsional modes. Ab initio methods like Hartree-Fock (HF) and, more commonly, DFT with functionals such as B3LYP, are used for these calculations. nih.govresearchgate.net

It is a known issue that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and other approximations. To improve agreement with experimental data, the calculated frequencies are often scaled by empirical factors. capes.gov.br A comparison of theoretical and experimental frequencies for the parent pyrrole molecule illustrates the typical accuracy of such calculations. capes.gov.br

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H stretch | 3531 | 3530 |

| C-H stretch | 3145 | 3148 |

| Ring stretch | 1530 | 1531 |

| Ring stretch | 1468 | 1469 |

| N-H out-of-plane bend | 59 | 59 |

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of N-sulfonylpyrroles are critical determinants of their physical properties and biological activity. Conformational analysis is the study of the different spatial arrangements, or conformations, that a molecule can adopt through rotation around single bonds. libretexts.org For this compound, a key conformational feature is the rotation around the nitrogen-sulfur (N-S) bond, which determines the orientation of the ethylsulfonyl group relative to the pyrrole ring. Computational methods can map the potential energy surface as a function of the corresponding dihedral angle to identify the most stable conformers (energy minima) and the barriers to rotation (transition states). wikipedia.org

Intermolecular interactions are the forces that mediate the attraction and repulsion between molecules. github.io These forces govern how molecules pack in the solid state and interact in solution. The primary types of non-covalent interactions include:

Van der Waals Forces: These are comprised of London dispersion forces, which arise from temporary fluctuations in electron density, and dipole-dipole interactions between polar molecules. github.iolibretexts.org

Hydrogen Bonds: These are strong dipole-dipole interactions that occur when a hydrogen atom is bonded to a highly electronegative atom (like oxygen or nitrogen) and interacts with another nearby electronegative atom. libretexts.org While the pyrrole NH is replaced in N-sulfonylpyrroles, the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. nih.govmdpi.com

π-π Interactions: These interactions can occur between the aromatic pyrrole rings of adjacent molecules, contributing to crystal packing. nih.gov

Quantum mechanical calculations are used to quantify the strength of these interactions and understand the geometry of molecular packing in the solid state. nih.gov

| Interaction Type | Description | Relative Strength |

|---|---|---|

| Ion-Ion | Electrostatic force between charged ions. libretexts.org | Very Strong |

| Hydrogen Bond | Attraction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). libretexts.org | Strong |

| Dipole-Dipole | Attractive or repulsive forces between polar molecules. github.io | Moderate |

| London Dispersion Forces | Temporary attractive force resulting from fluctuating electron distributions in atoms and molecules. libretexts.org | Weak |

Molecular Dynamics Simulations and Condensed Phase Effects on N-Sulfonylpyrroles

While quantum mechanical calculations are excellent for studying individual molecules or small clusters in the gas phase, Molecular Dynamics (MD) simulations are employed to explore the behavior of molecules in a condensed phase (liquid or solid) over time. researchgate.net MD simulations model the physical movements of atoms and molecules by numerically solving Newton's equations of motion. researchgate.netuinjkt.ac.id This approach allows for the study of dynamic processes, such as conformational changes, molecular diffusion, and solvent-solute interactions. nih.gov

For a compound like this compound, an MD simulation could be used to model its behavior in a solvent like water or an organic solvent. Such a simulation would provide insights into the stable conformations present in solution, the lifetime of these conformations, and the specific interactions with solvent molecules (e.g., the formation of transient hydrogen bonds with the sulfonyl oxygens). nih.govnih.gov

The condensed phase environment can significantly influence a molecule's properties compared to the gas phase. nih.gov Solvent molecules can stabilize or destabilize certain conformers, and intermolecular interactions can cause shifts in spectroscopic properties, such as vibrational frequencies. nih.govnih.gov Computational models can account for these condensed-phase effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including a large number of individual solvent molecules in the simulation box. nih.gov These simulations are crucial for bridging the gap between theoretical gas-phase models and experimental results, which are most often obtained in the condensed phase. rsc.org

Applications of N Sulfonylpyrroles in Contemporary Organic Synthesis and Materials Science

N-Sulfonylpyrroles as Versatile Intermediates in Complex Molecule Synthesis

N-sulfonylpyrroles, including 1-(ethanesulfonyl)pyrrole, serve as pivotal intermediates in organic synthesis. The sulfonyl group is not merely a protecting group but an activating moiety that facilitates a range of chemical transformations, allowing for the strategic diversification of the pyrrole (B145914) core. researchgate.netlookchem.com This has led to their use as "synthetic linchpins" for the functionalization of primary sulfonamides and the late-stage diversification of complex molecules. lookchem.com

The N-sulfonyl group acts as a powerful electron-withdrawing group, which facilitates the deprotonation at the C2 and C5 positions of the pyrrole ring, making it susceptible to electrophilic substitution and metallation. This activation allows for the introduction of a wide variety of functional groups that are otherwise difficult to install.

One key application is the synthesis of boronic acid derivatives. For instance, 1-(Ethylsulfonyl)pyrrole can be converted into its corresponding boronic acid pinacol (B44631) ester, a versatile building block for Suzuki cross-coupling reactions. This opens a pathway to synthesize a multitude of substituted pyrroles. Research has demonstrated that N-sulfonylpyrroles can be readily functionalized through various chemical, electrochemical, and photochemical pathways. lookchem.com These transformations can convert the relatively simple starting sulfonamides into more complex structures such as sulfinates, sulfonic acids, and sulfones. lookchem.com

A general strategy involves the transformation of primary sulfonamides into N-sulfonylpyrroles, which then act as versatile intermediates. These intermediates can undergo photocatalyzed reactions to generate sulfonyl radicals or sulfinates, which can be trapped with various reagents to create a diverse library of compounds. researchgate.netlookchem.com

Table 1: Examples of Functionalization Reactions of N-Sulfonylpyrroles

| N-Sulfonylpyrrole Derivative | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Tosylpyrrole | Photoredox-mediated functionalization | Ir(III) photocatalyst, DIPEA, MeI | Methyl sulfone | lookchem.com |